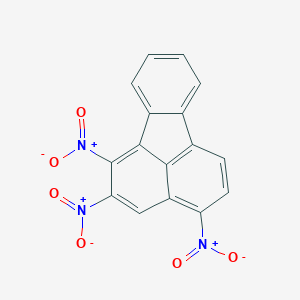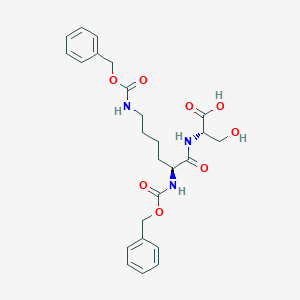![molecular formula C19H25IN8O13P2 B034364 [(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate CAS No. 104576-78-5](/img/structure/B34364.png)
[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) is a synthetic polymer composed of alternating units of 2-aminodeoxyadenylate and 5-iododeoxyuridylate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) typically involves the polymerization of monomeric units of 2-aminodeoxyadenylate and 5-iododeoxyuridylate. The reaction conditions often include the use of specific catalysts and solvents to facilitate the polymerization process. The exact synthetic route may vary depending on the desired properties of the final polymer .
Industrial Production Methods
Industrial production of poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) involves large-scale polymerization processes. These processes are optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the polymer’s structure and properties.
Substitution: Substitution reactions can introduce different functional groups into the polymer, altering its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the polymer’s reactivity .
科学的研究の応用
Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) has a wide range of scientific research applications, including:
Chemistry: The polymer is used as a model compound for studying polymerization mechanisms and reaction kinetics.
Biology: It serves as a tool for investigating nucleic acid interactions and enzyme activities.
作用機序
The mechanism by which poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) exerts its effects involves interactions with various molecular targets. These interactions can include binding to nucleic acids, proteins, and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context in which the polymer is used, such as in biological assays or material science applications .
類似化合物との比較
Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) can be compared to other similar compounds, such as:
Poly(adenylate-uridylate): This polymer lacks the amino and iodine modifications, resulting in different chemical and biological properties.
Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate):
Poly(2-aminodeoxyadenylate-5-chlorodeoxyuridylate): Similar to the bromine-substituted polymer, this compound has distinct properties due to the presence of chlorine.
Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) is unique in its combination of amino and iodine modifications, which confer specific chemical and biological properties that are not observed in other similar compounds .
特性
CAS番号 |
104576-78-5 |
|---|---|
分子式 |
C19H25IN8O13P2 |
分子量 |
762.3 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H25IN8O13P2/c20-7-3-27(19(31)26-17(7)30)12-1-8(29)10(39-12)4-38-43(35,36)41-9-2-13(40-11(9)5-37-42(32,33)34)28-6-23-14-15(21)24-18(22)25-16(14)28/h3,6,8-13,29H,1-2,4-5H2,(H,35,36)(H,26,30,31)(H2,32,33,34)(H4,21,22,24,25)/t8-,9-,10+,11+,12+,13+/m0/s1 |
InChIキー |
WJUYKRRVWABHPS-LSUSWQKBSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
Key on ui other cas no. |
104576-78-5 |
同義語 |
PADA-5-IDU poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


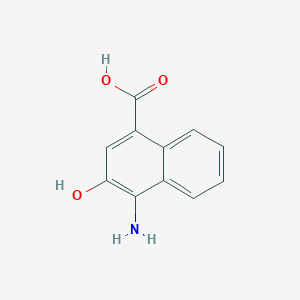
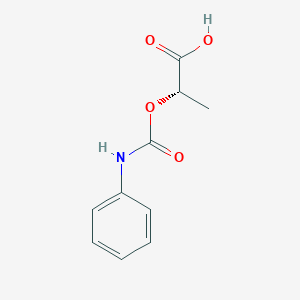

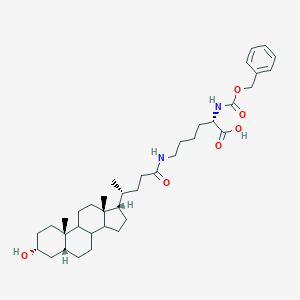
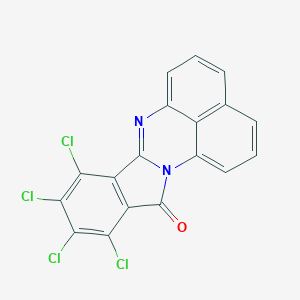
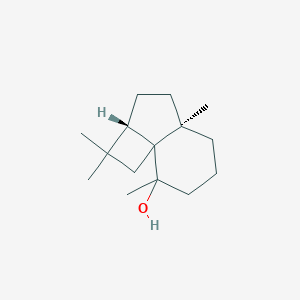
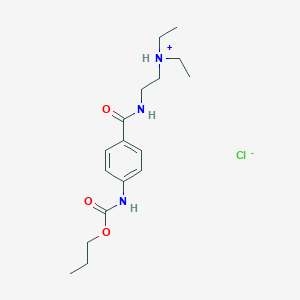
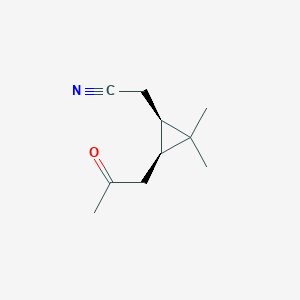
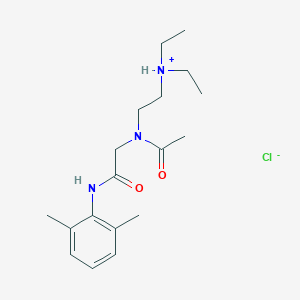
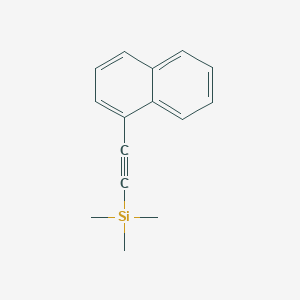
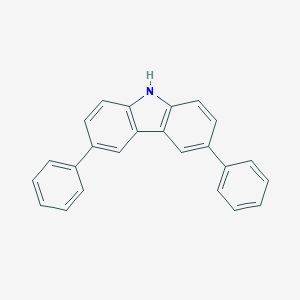
![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B34308.png)
